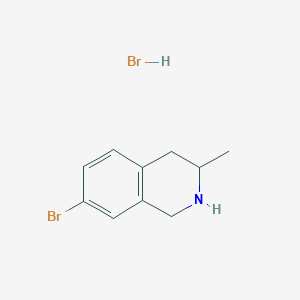

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide

Description

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide (CAS: 1427380-43-5) is a brominated tetrahydroisoquinoline derivative with the molecular formula C₁₀H₁₃Br₂N and a molar mass of 307.03 g/mol . It serves as a key intermediate in pharmaceutical synthesis, particularly in medicinal chemistry for developing bioactive molecules. The compound’s structure features a bromine atom at the 7-position and a methyl group at the 3-position of the tetrahydroisoquinoline backbone, which influence its physicochemical properties and biological interactions . Analytical characterization methods include HPLC, GC-MS, NMR, and FTIR, ensuring high purity for research and industrial applications .

Properties

IUPAC Name |

7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.BrH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNVPCBBKOBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C=C(C=C2)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-43-5 | |

| Record name | 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation of 1,2,3,4-Tetrahydroisoquinoline Precursors

A common approach involves direct bromination of 3-methyl-1,2,3,4-tetrahydroisoquinoline or its derivatives using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). This electrophilic substitution targets the aromatic ring, specifically the 7-position due to electronic and steric factors.

Procedure :

The substrate 3-methyl-1,2,3,4-tetrahydroisoquinoline is dissolved in an inert solvent (e.g., acetonitrile or ethanol). NBS is added gradually at controlled temperatures (0–25°C) to avoid over-bromination. The reaction is monitored by TLC or HPLC until completion. The resulting 7-bromo derivative is isolated by filtration or extraction, followed by conversion to the hydrobromide salt by treatment with hydrobromic acid.-

- High regioselectivity for bromination at the 7-position

- Mild reaction conditions

- Good yields (typically 70–85%)

-

- Requires careful control to prevent polybromination

- Sensitive to moisture and light

Cyclization of 7-Bromo-Substituted Benzaldehydes with Amines

An alternative and widely documented method involves the synthesis of 7-bromo-substituted benzaldehydes followed by Pictet-Spengler cyclization with methyl-substituted amines.

Step 1: Preparation of 7-Bromo-Substituted Benzaldehyde

Starting from 2,3-dibromotoluene or related halo-substituted toluenes, bromination and oxidation steps yield 7-bromo-3-methylbenzaldehyde derivatives.Step 2: Pictet-Spengler Cyclization

The aldehyde is condensed with 2,2-dimethoxyethylamine or 2,2-diethoxy-1-methylethylamine under acidic conditions (e.g., sulfuric acid) at elevated temperatures (100–140°C). This forms the tetrahydroisoquinoline ring system with the methyl group at the 3-position and bromine at the 7-position.Step 3: Salt Formation

The free base is converted into the hydrobromide salt by treatment with hydrobromic acid or by crystallization from hydrobromic acid-containing solvents.

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Bromination | Bromine or NBS in inert solvent | 0–25 | 1–3 hours | Controlled addition to avoid over-bromination |

| Oxidation | Activated manganese dioxide (MnO2) | Room temp | 1–2 hours | Converts benzyl alcohol to benzaldehyde |

| Cyclization | 2,2-Dimethoxyethylamine + H2SO4 | 100–140 | 1 hour | Pictet-Spengler reaction |

| Salt formation | Hydrobromic acid | Room temp | 0.5–1 hour | Precipitation of hydrobromide salt |

Example from Patent Literature

According to US Patent US3939164A, the preparation of halo-substituted tetrahydroisoquinolines involves:

- Bromination of 2,3-dibromotoluene with bromine at 190°C followed by acid treatment and oxidation to yield 2,3-dibromobenzaldehyde.

- Condensation of the benzaldehyde with dimethoxyethylamine under acidic conditions to afford the tetrahydroisoquinoline structure.

- Subsequent isolation and purification steps yield the halo-substituted tetrahydroisoquinoline, which can be further converted into the hydrobromide salt.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Bromination Agent | Key Reaction Step | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Bromination | 3-Methyl-1,2,3,4-tetrahydroisoquinoline | N-Bromosuccinimide (NBS) | Electrophilic aromatic substitution | 70–85 | Simple, mild conditions | Requires careful control of bromination |

| Cyclization via Benzaldehyde | 2,3-Dibromotoluene → 2,3-dibromobenzaldehyde | Bromine (Br2) | Pictet-Spengler condensation | 60–75 | High regioselectivity, versatile | Multi-step, requires oxidation step |

| Halogenation of Isoquinoline | 1,2,3,4-Tetrahydroisoquinoline | Bromine or NBS | Aromatic substitution | 65–80 | Direct method | Possible over-bromination |

Research Findings and Notes

The regioselectivity of bromination is influenced by the electronic nature of the isoquinoline ring, favoring substitution at the 7-position due to resonance stabilization and steric accessibility.

The hydrobromide salt form enhances compound stability and solubility in polar solvents, facilitating handling and downstream applications.

The Pictet-Spengler cyclization is a robust method for introducing the tetrahydroisoquinoline core with substituents at desired positions, allowing for structural diversity in pharmaceutical intermediates.

Optimization of reaction temperature and acid concentration is critical to maximize yield and minimize side reactions such as polymerization or over-halogenation.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it back to the parent tetrahydroisoquinoline.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: 3-methyl-1,2,3,4-tetrahydroisoquinoline.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

7-Bromo-3-methyl-THIQ derivatives have been identified as potent inhibitors of PNMT, an enzyme involved in catecholamine biosynthesis. Research indicates that modifications at the 7-position significantly influence the inhibitory potency and selectivity towards PNMT compared to α-adrenoceptors. For instance, studies have shown that THIQs with electron-withdrawing groups at the 7-position exhibit enhanced potency against PNMT, making them valuable in developing treatments for conditions related to catecholamine dysregulation .

Case Study: Selective Inhibitors

A study demonstrated that 7-bromo-3-difluoromethyl-THIQ exhibited a 1000-fold reduction in affinity for α-adrenoceptors compared to its parent compound, highlighting its potential as a selective therapeutic agent . This selectivity is crucial for minimizing side effects associated with non-selective adrenergic agents.

Organic Synthesis

Intermediate in Synthesis

7-Bromo-3-methyl-THIQ serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it useful in synthesizing pharmaceuticals and agrochemicals. For example, it can be utilized to produce sulfonamide derivatives through reactions with sulfonyl chlorides .

| Synthesis Pathway | Reagents Used | Products Obtained |

|---|---|---|

| Sulfonamide Synthesis | Sulfonyl chloride + THIQ | Sulfonamide derivatives |

| Alkylation | Methyl iodide + THIQ | Methylated THIQ derivatives |

Biological Research Applications

Neuropharmacological Studies

The compound has been investigated for its neuropharmacological properties. Research indicates that THIQ derivatives may influence neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests potential applications in treating neuropsychiatric disorders such as depression and schizophrenia.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydroisoquinoline core play crucial roles in its binding affinity and activity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS: 220247-73-4)

- Molecular Formula : C₉H₁₀BrClN

- Molecular Weight : 248.55 g/mol

- Key Differences: Lacks the 3-methyl group present in the target compound.

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS: 848135-96-6)

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrobromide (SAL; CAS: 59709-57-8)

- Molecular Formula: C₁₀H₁₄BrNO₂

- Molecular Weight : 276.13 g/mol

- Key Differences : Hydroxyl groups at positions 6 and 7 enhance polar interactions, enabling roles in dopamine metabolism modulation. Contrastingly, bromine in the target compound increases lipophilicity, favoring blood-brain barrier penetration .

Physicochemical Properties

Notes:

Target Compound

- Applications : Used in synthesizing neuroactive agents and kinase inhibitors. The bromine atom facilitates halogen bonding in target binding pockets .

- Research Findings: No direct toxicity data available, but structural similarity to MPTP (a neurotoxin) suggests cautious evaluation of dopaminergic effects .

CKD712 (6,7-Dihydroxy-1-α-naphthylmethyl-THIQ)

1-Methyl-THIQ (1MeTIQ)

- Neurochemical Role : Protects against dopamine autoxidation, reducing neurotoxicity. The absence of bromine limits its use in halogen-dependent drug design .

Biological Activity

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide (CAS No. 1427380-43-5) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C10H12BrN

- Molecular Weight : 307.02 g/mol

- SMILES : CC1CC2=C(CN1)C=C(C=C2)Br

- InChIKey : ROFNCPGXJWHJIZ-UHFFFAOYSA-N

The compound's structure features a bromine atom at the 7-position and a methyl group at the 3-position of the tetrahydroisoquinoline framework, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Research indicates that THIQ derivatives exhibit significant antimicrobial properties. A study reviewed various THIQ analogs and highlighted their effectiveness against several pathogens, including bacteria and fungi. The structural modifications in compounds like 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline are believed to enhance these activities due to increased lipophilicity and interaction with microbial membranes .

Neuroprotective Effects

Tetrahydroisoquinolines are noted for their potential neuroprotective effects. They have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative disorders. The specific compound may exert its effects by acting on dopaminergic pathways or through antioxidant mechanisms .

Anticancer Properties

Emerging studies suggest that THIQ derivatives possess anticancer properties. For instance, certain analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrahydroisoquinoline derivatives against resistant strains of bacteria. The results indicated that this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study: Neuroprotective Mechanism

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of the parent tetrahydroisoquinoline scaffold. Key steps include:

- Friedel-Crafts alkylation to introduce the methyl group at position 2.

- Electrophilic bromination at position 7 using reagents like N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–5°C) to minimize over-bromination .

- Hydrobromide salt formation via acid-base titration with HBr.

- Optimization : Yield improvements (e.g., 60–75%) are achieved by using anhydrous solvents (e.g., CH₂Cl₂) and catalytic Lewis acids like SnCl₄ to enhance regioselectivity .

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) confirms the bicyclic framework and bromide/hydrobromide positions .

- NMR analysis :

- ¹H NMR : Distinct signals for methyl (δ ~1.2–1.4 ppm) and aromatic protons (δ ~6.8–7.5 ppm).

- ¹³C NMR : Peaks at δ ~20–25 ppm (methyl-C) and δ ~120–135 ppm (aromatic C-Br) .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 244–246 (Br isotopic pattern) .

Q. What bioactivity profiles have been reported for tetrahydroisoquinoline derivatives, and how does bromination impact these properties?

- Methodological Answer :

- Tetrahydroisoquinolines exhibit antimicrobial , antitumor , and neuromodulatory activity due to their structural mimicry of endogenous alkaloids .

- Bromination enhances lipophilicity and binding affinity to targets like serotonin receptors or bacterial enzymes. For example, 7-bromo derivatives show 2–3× higher inhibition of Staphylococcus aureus vs. non-brominated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 7-bromo-tetrahydroisoquinoline derivatives?

- Methodological Answer : Discrepancies often arise from:

- Solubility differences : Use standardized DMSO/PBS stock solutions (e.g., 10 mM) to ensure consistent bioassay conditions .

- Enantiomeric purity : Chiral HPLC or SFC separation is critical, as racemic mixtures may yield misleading IC₅₀ values .

- Control experiments : Include reference compounds (e.g., unsubstituted tetrahydroisoquinoline) to isolate bromine-specific effects .

Q. What strategies optimize crystallization of this compound for X-ray studies?

- Methodological Answer :

- Solvent selection : Slow evaporation of ethanol/water (7:3 v/v) at 4°C produces diffraction-quality crystals .

- Counterion effects : Hydrobromide salts crystallize more readily than free bases due to stronger ionic interactions .

- Additives : Trace HBr (0.1% v/v) in the mother liquor prevents salt dissociation during crystal growth .

Q. How do computational methods (e.g., DFT, molecular docking) guide the design of 7-bromo-tetrahydroisoquinoline analogs?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts bromine’s electronic effects on aromatic ring polarization and HOMO-LUMO gaps (~5.2 eV for 7-bromo derivatives) .

- Molecular docking : Simulates binding to targets (e.g., PARP-1 or β-lactamases), identifying favorable halogen bonding interactions between Br and active-site residues (e.g., Arg128) .

- ADMET prediction : Tools like SwissADME assess bromine’s impact on logP (~2.8) and metabolic stability .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS interference : Bromine’s isotopic pattern (¹⁰⁹Br/⁸¹Br) overlaps with matrix ions. Use high-resolution MS (HRMS) with >50,000 resolution to distinguish [M+H]⁺ at m/z 244.0124 .

- Sample preparation : Solid-phase extraction (C18 cartridges) with 0.1% formic acid improves recovery rates (~85%) in plasma .

- Validation : Follow FDA guidelines for LOD (0.1 ng/mL) and LOQ (0.3 ng/mL) in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.